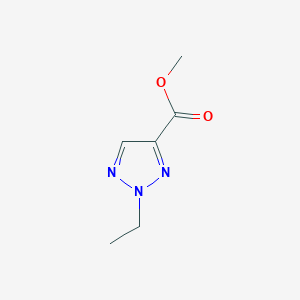

methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Description

BenchChem offers high-quality methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-ethyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWJYSLIWHFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593106 | |

| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-68-1 | |

| Record name | 2-Ethyl-2H-[1,2,3]triazole-4-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delineates a robust two-step synthetic strategy, commencing with the formation of the core 1,2,3-triazole ring system, followed by a regioselective N-alkylation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also the underlying scientific principles that govern the reaction outcomes. Emphasis is placed on the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yields of the target N2-substituted triazole isomer.

Introduction: The Significance of N2-Substituted 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has made the synthesis of 1,4-disubstituted-1,2,3-triazoles remarkably accessible, the regioselective synthesis of their N2-substituted counterparts remains a more nuanced challenge.[2][3] N2-substituted 1,2,3-triazoles often exhibit distinct biological activities compared to their N1- and N4/N5-substituted isomers, making them highly sought-after scaffolds in the design of novel therapeutic agents. This guide focuses on a reliable synthetic route to a specific and valuable exemplar: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.

Retrosynthetic Analysis and Strategic Approach

The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is most logically approached via a two-step sequence. The primary disconnection is at the N-ethyl bond, suggesting a precursor of methyl 1H-1,2,3-triazole-4-carboxylate. This intermediate, in turn, can be synthesized through a [3+2] cycloaddition reaction.

Sources

An In-depth Technical Guide to the NMR Spectrum of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers in synthesis, characterization, and application of this compound class. This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and its NMR spectral features, grounded in established principles of spectroscopy.

Molecular Structure and Expected Spectral Features

The structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate presents a unique set of proton and carbon environments that give rise to a distinct NMR signature. The key structural features to consider are:

-

The 1,2,3-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. The substitution at the 2-position by an ethyl group and at the 4-position by a methyl carboxylate group significantly influences the electronic environment of the ring.

-

The Ethyl Group: Comprising a methylene (-CH₂) and a methyl (-CH₃) group, this substituent will exhibit characteristic splitting patterns due to spin-spin coupling.

-

The Methyl Carboxylate Group: This ester functionality includes a carbonyl group (C=O) and a methyl group (-OCH₃).

Based on this structure, we can anticipate specific signals in both the ¹H and ¹³C NMR spectra. The analysis that follows is based on established chemical shift ranges for similar heterocyclic systems and predictive data derived from the closely related analog, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to display four distinct signals, each corresponding to a unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Data for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | Singlet | 1H | - | H-5 (Triazole ring) |

| ~4.55 | Quartet | 2H | ~7.3 | -CH₂- (Ethyl group) |

| ~3.95 | Singlet | 3H | - | -OCH₃ (Ester) |

| ~1.50 | Triplet | 3H | ~7.3 | -CH₃ (Ethyl group) |

Causality Behind Chemical Shift Assignments:

-

H-5 Proton (~8.15 ppm): The single proton on the triazole ring is expected to be the most deshielded proton in the spectrum. Its downfield chemical shift is a direct consequence of the electron-withdrawing nature of the three nitrogen atoms within the aromatic ring and the adjacent carbonyl group of the ester. This environment significantly reduces the electron density around the H-5 proton, causing it to resonate at a high frequency.[3] Its multiplicity is a singlet as there are no adjacent protons within a three-bond coupling distance.

-

Ethyl Group Protons (-CH₂- at ~4.55 ppm and -CH₃ at ~1.50 ppm): The methylene protons of the ethyl group are directly attached to a nitrogen atom of the triazole ring. This proximity to the electronegative nitrogen and the aromatic ring system results in a downfield shift to approximately 4.55 ppm. These protons are split into a quartet by the three adjacent methyl protons (n+1 rule, where n=3). Conversely, the methyl protons of the ethyl group are further from the electron-withdrawing ring and appear more upfield at around 1.50 ppm. They are split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2). The coupling constant (J) for both the quartet and the triplet is expected to be identical, around 7.3 Hz, a typical value for free rotation around a C-C single bond.

-

Methyl Ester Protons (-OCH₃ at ~3.95 ppm): The protons of the methyl ester group are in a relatively shielded environment compared to the ring proton and the ethyl methylene protons. They are attached to an oxygen atom, which is less electronegative than the nitrogen atoms of the triazole. This results in a chemical shift around 3.95 ppm. As there are no adjacent protons, the signal appears as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show six distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | C=O (Ester) |

| ~142.0 | C-4 (Triazole ring) |

| ~135.0 | C-5 (Triazole ring) |

| ~52.5 | -OCH₃ (Ester) |

| ~50.0 | -CH₂- (Ethyl group) |

| ~14.0 | -CH₃ (Ethyl group) |

Rationale for Carbon Chemical Shift Assignments:

-

Carbonyl Carbon (~161.5 ppm): The carbonyl carbon of the ester group is the most deshielded carbon, appearing furthest downfield. This is a characteristic feature of sp² hybridized carbons double-bonded to two oxygen atoms.

-

Triazole Ring Carbons (C-4 at ~142.0 ppm and C-5 at ~135.0 ppm): The two carbon atoms of the triazole ring are in an electron-deficient environment due to the adjacent nitrogen atoms. C-4, being directly attached to the electron-withdrawing carboxylate group, is expected to be slightly more deshielded than C-5.[4]

-

Ester Methyl Carbon (-OCH₃ at ~52.5 ppm): The carbon of the methyl ester group resonates in a typical region for sp³ hybridized carbons attached to an oxygen atom.

-

Ethyl Group Carbons (-CH₂- at ~50.0 ppm and -CH₃ at ~14.0 ppm): The methylene carbon, being directly attached to the triazole ring, is more deshielded than the terminal methyl carbon. The methyl carbon appears in the highly shielded aliphatic region of the spectrum.

Experimental Protocols

To obtain high-quality NMR spectra of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, the following experimental protocols are recommended.

Sample Preparation

A self-validating system for sample preparation is crucial for reproducible and reliable NMR data.

-

Analyte Purity: Ensure the compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at 7.26 ppm) does not interfere with the analyte's signals.[5]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[5][6] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.[5][6]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]

NMR Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations (2-3 bonds), for instance, between the H-5 proton and the C-4 and carbonyl carbons, and between the ethyl protons and the triazole ring carbons.

-

Conclusion

The NMR spectrum of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate provides a clear and interpretable fingerprint of its molecular structure. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently assign the observed signals and verify the identity and purity of their synthesized compounds. The predictive data and protocols outlined in this guide serve as a valuable resource for scientists working with this important class of heterocyclic molecules, enabling more efficient and accurate structural characterization.

References

- Ahmed, S., Murad, S., Munir, I., Sheikh, S., Ahmad, Q., Shahid, N., Rizvi, S. M. A., & Shahid, A. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5).

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

- Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. Journal of Applied Crystallography, 32(5), 837-838.

- Fukumoto, K., et al. (2006). General procedure for the synthesis of 1,2,3-triazolide ILs. Journal of the American Chemical Society, 128(26), 8453-8463.

-

Karthikeyan, N. S., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. [Link]

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. r/chemistry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8879. [Link]

-

PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | C5H7N3O2 | CID 13723775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

This guide provides a comprehensive examination of the mass spectrometric behavior of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a member of a significant class of N-heterocyclic compounds prevalent in pharmaceutical and materials science research. As the precise mass spectral data for this specific compound is not widely published, this document synthesizes established principles of mass spectrometry with field-proven insights into the fragmentation of 1,2,3-triazole derivatives to provide a predictive and practical framework for its analysis.

Introduction: The Analytical Imperative for Substituted Triazoles

1,2,3-Triazoles are a cornerstone in modern chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] The precise structural elucidation of these compounds is critical for drug development, metabolic studies, and quality control. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and detailed structural information. This guide will focus on predicting and interpreting the mass spectral fragmentation of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, providing researchers with the foundational knowledge to approach its analysis with confidence.

Foundational Principles: Ionization and Fragmentation of N-Heterocycles

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation. For a molecule like methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, both hard and soft ionization methods offer complementary information.

-

Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[2] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching. However, the molecular ion may be weak or absent in some cases.[3]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for generating protonated molecules ([M+H]⁺) with minimal fragmentation.[2][4] This is crucial for confirming the molecular weight of the analyte and is the preferred method for liquid chromatography-mass spectrometry (LC-MS) analyses.[4] Tandem mass spectrometry (MS/MS) can then be employed to induce and study fragmentation of the selected precursor ion.[5]

The fragmentation of the 1,2,3-triazole ring is heavily influenced by its substituents.[6] Common fragmentation pathways for substituted 1,2,3-triazoles include the loss of a stable dinitrogen molecule (N₂), which is a characteristic fragmentation for some triazoles.[5] Other typical cleavages involve the loss of HCN or substituent-driven fragmentations.[6]

Predicted Mass Spectral Behavior of Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

The structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate presents several likely points of fragmentation. The following sections detail the predicted fragmentation pathways under both EI and ESI conditions.

Predicted Electron Ionization (EI-MS) Fragmentation

Under EI conditions, we anticipate a strong molecular ion peak (M⁺˙) due to the aromaticity of the triazole ring. The primary fragmentation pathways are predicted to involve the loss of the ethyl and carboxylate substituents, as well as characteristic ring cleavages.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily form a protonated species, [M+H]⁺. Tandem MS (MS/MS) analysis of this precursor ion is expected to reveal key structural information through controlled fragmentation.

Summary of Predicted Key Fragments

| Ionization Mode | Predicted Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

| EI-MS | M⁺˙ (169.08) | 140.06 | C₂H₅ |

| 138.07 | OCH₃ | ||

| 110.06 | COOCH₃ | ||

| 141.08 | N₂ | ||

| ESI-MS/MS | [M+H]⁺ (170.09) | 142.07 | C₂H₄ |

| 138.07 | CH₃OH | ||

| 142.09 | N₂ |

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method is ideal for analyzing the volatile methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate and obtaining a detailed fragmentation pattern.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

This approach is essential for confirming the molecular weight and for detailed structural elucidation through targeted fragmentation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization source.[7]

LC Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.[8]

-

Column Temperature: 40 °C.[8]

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 4000 V.[8]

-

Drying Gas Flow: 10 L/min.[8]

-

Fragmentor Voltage: Varied (e.g., 70-200 V) to optimize for precursor ion and induce fragmentation.[7][8]

-

MS1 Scan Range: m/z 100-500.

-

MS2 Collision Energy: Ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum for the precursor ion at m/z 170.09.

Isomeric Differentiation

It is crucial to consider the potential for isomeric forms, particularly the N-1 ethyl and N-3 ethyl isomers, which can be formed during synthesis.[1] While these isomers will have the same molecular weight, their fragmentation patterns, especially the relative abundances of certain fragments, may differ. Chromatographic separation prior to mass analysis is the most reliable method to distinguish between these isomers.

Conclusion

The mass spectrometric analysis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate requires a methodical approach that leverages both hard and soft ionization techniques. By predicting the fragmentation pathways based on the known behavior of substituted 1,2,3-triazoles, researchers can design robust analytical methods for the comprehensive characterization of this and related compounds. The experimental protocols provided in this guide offer a validated starting point for achieving accurate and reliable structural elucidation.

References

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.

- Hasan, A., Thomas, N. F., & Gapil, S. (2011). Synthesis, characterization and Antifungal evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 16(2), 1297-1309.

- Popova, O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC, PubMed Central.

- Logoyda, L. S. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical Journal.

- Prabakaran, K., et al. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC, NIH.

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.

- ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.

- ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate.

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, NIH.

- Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube.

- Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?

- PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- Pitt, J. J. (2009). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 30(1), 11-31.

- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- Zaporozhye Medical Journal. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate.

Sources

- 1. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure of N-Alkyl-1,2,3-Triazole Carboxylates: A Case Study of Methyl 2-Ethyl-2H-1,2,3-triazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a representative member of the N-alkylated 1,2,3-triazole family of compounds. These heterocycles are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications as molecular scaffolds. While the precise crystal structure for the ethyl derivative is not publicly available, this guide leverages the detailed crystallographic data of its close structural analog, methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, to provide a robust and insightful analysis. The guide will cover the synthesis, crystal growth, single-crystal X-ray diffraction analysis, and a detailed examination of the molecular and supramolecular structure. The causality behind experimental choices and the self-validating nature of crystallographic protocols are emphasized throughout to ensure scientific integrity and practical utility for professionals in the field.

Introduction: The Significance of 1,2,3-Triazole Scaffolds in Modern Chemistry

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its prevalence stems from its unique combination of properties: high chemical stability, a significant dipole moment, and the capacity to engage in hydrogen bonding and π-stacking interactions. These attributes make 1,2,3-triazoles privileged isosteres for other functional groups in drug design and versatile linkers in the construction of complex molecular architectures.[3] The regioselective synthesis of N-substituted 1,2,3-triazoles, particularly the 1,4- and 1,5-disubstituted isomers, has been extensively studied. However, the synthesis and structural characterization of 2-substituted-2H-1,2,3-triazoles, such as the title compound, are less common but equally important for a comprehensive understanding of this heterocyclic family. This guide aims to fill this gap by providing a detailed structural analysis of a key member of this subclass.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate would conceptually follow established methodologies for the alkylation of 1H-1,2,3-triazole precursors. A generalized synthetic pathway, based on the synthesis of the methyl analog, is presented below.[4]

Synthetic Protocol

The synthesis commences with the commercially available methyl 1H-1,2,3-triazole-4-carboxylate. Alkylation at the N2 position is achieved by reacting the starting material with an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like dry dimethylformamide (DMF). The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature to ensure controlled alkylation and minimize side reactions.

Experimental Workflow: Synthesis

Sources

solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While specific quantitative solubility data for this exact molecule is not extensively published, this document synthesizes fundamental principles of organic chemistry, data from structurally analogous compounds, and established experimental methodologies to offer a robust predictive framework and a practical guide for laboratory professionals. We will explore the physicochemical factors governing its solubility, provide a detailed protocol for empirical solubility determination, and discuss the implications of its solubility profile in drug development and synthetic applications.

Introduction: The Significance of Solubility for Novel Triazole Derivatives

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate belongs to the 1,2,3-triazole class of heterocycles, which are integral scaffolds in a wide array of functional molecules, including approved pharmaceuticals and agrochemicals.[1][2][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[4] Poor aqueous and organic solvent solubility can present significant challenges, leading to difficulties in handling, purification, and ultimately, suboptimal in vivo performance.[4][5]

This guide focuses on providing a deep understanding of the factors that will likely govern the solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, we must first analyze its molecular structure. The molecule consists of a polar 1,2,3-triazole ring, a methyl carboxylate group, and an N-ethyl substituent.

Key Structural Features Influencing Solubility:

-

1,2,3-Triazole Core: The triazole ring itself is polar due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[6][7] This core contributes to solubility in polar solvents. Parent 1,2,3-triazoles are known to be soluble in water and polar organic solvents.[8]

-

Methyl Carboxylate Group (-COOCH₃): This ester group is also polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor at its oxygen atoms. This feature enhances solubility in polar aprotic solvents.

-

N-Ethyl Group (-CH₂CH₃): The ethyl group is a nonpolar, lipophilic substituent. Compared to an N-methyl analogue, the ethyl group will slightly increase the molecule's overall lipophilicity, which may enhance its solubility in less polar organic solvents while potentially decreasing its solubility in water.

Based on these features, a qualitative solubility profile can be predicted according to the "like dissolves like" principle.[9][10]

Table 1: Predicted Qualitative Solubility of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The triazole ring and ester group can hydrogen bond with the solvent. Solubility in water is expected to be moderate due to the presence of the ethyl and methyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar triazole and ester functionalities are expected.[8] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | A good balance of polarity to interact with the polar groups while the hydrocarbon portions can be solvated. |

| Nonpolar | Hexane, Toluene | Low to Very Low | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific published data, empirical determination of solubility is crucial. The following protocol outlines a standard and reliable method for determining the solubility of a solid organic compound in various solvents.[11][12]

Materials and Equipment

-

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate (solid)

-

A range of organic solvents (e.g., as listed in Table 1)

-

Analytical balance (readable to 0.1 mg)

-

Small test tubes or vials with caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[10]

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of a different solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C) to reach equilibrium. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol for determining solubility.

Caption: Experimental workflow for quantitative solubility determination.

Theoretical Framework: Intermolecular Interactions at Play

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Key Intermolecular Forces:

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In protic solvents like methanol, these groups can form strong hydrogen bonds, leading to favorable dissolution.

-

Dipole-Dipole Interactions: The triazole ring and the ester functional group possess significant dipole moments.[6] Polar aprotic solvents like DMSO and acetone can effectively solvate the molecule through these interactions.

-

Van der Waals Forces: The nonpolar ethyl and methyl groups will interact with organic solvents through weaker London dispersion forces.

The balance of these forces determines the overall solubility. For methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, the polar interactions are expected to dominate its solubility profile.

Caption: Intermolecular forces governing the dissolution process.

Implications for Drug Development and Organic Synthesis

-

Synthesis and Purification: A high solubility in solvents like ethyl acetate or dichloromethane would be advantageous for purification by column chromatography.[6] For recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal.

-

Formulation: For oral drug delivery, at least some degree of aqueous solubility is often required for absorption.[4] If aqueous solubility is low, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary.

-

Biological Assays: Solubility in aqueous buffers, often with a small percentage of DMSO, is critical for in vitro biological screening. Understanding the solubility limits is essential to avoid compound precipitation in assays, which can lead to erroneous results.

Conclusion

While awaiting specific empirical data, this guide establishes a strong predictive and practical framework for understanding the solubility of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate. Its structure suggests high solubility in polar aprotic and protic organic solvents, and moderate solubility in solvents of intermediate polarity. Its solubility in nonpolar solvents is predicted to be low. The provided experimental protocol offers a reliable method for researchers to quantitatively determine these solubilities, enabling informed decisions in synthesis, purification, and formulation, thereby accelerating research and development efforts.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from

- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.). National Institutes of Health.

- 1,2,4-Triazole. (n.d.). Solubility of Things.

- How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- Overcoming low solubility of triazole derivatives in organic synthesis. (n.d.). Benchchem.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30).

- Synthesis of 1, 2, 3-Triazole Derivatives. (n.d.).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.

- Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. (n.d.). PubChem.

- methyl 1H-1,2,3-triazole-4-carboxylate. (n.d.). PubChem.

- Methyl 1,2,4-triazole-3-carboxylate. (n.d.). Chem-Impex.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- ethyl 2-Methyl-2H-1,2,3-triazole-4-carboxylate. (n.d.). ChemicalBook.

- Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. (n.d.). National Institutes of Health.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI.

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.

- Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. (2025, August 10). ResearchGate.

- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central.

- Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. (2022, April). ResearchGate.

- Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate. (2009, July 4). PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. frontiersin.org [frontiersin.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a robust synthetic pathway, and its potential as a core scaffold for novel therapeutic agents.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry. Compounds incorporating this five-membered heterocycle exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The triazole core is not merely a passive linker; its nitrogen atoms can engage in hydrogen bonding and dipole interactions, while the ring itself is metabolically stable and generally exhibits low toxicity. This combination of features makes it a privileged scaffold in the design of new drugs.

A critical aspect of 1,2,3-triazole chemistry is the potential for regioisomerism upon N-substitution. Alkylation or arylation of a parent triazole can yield N-1, N-2, or N-3 substituted products. The N-2 substituted isomers, such as the subject of this guide, are often more synthetically challenging to access but possess unique electronic and steric properties that can be exploited for targeted drug design.[4][5][6] This guide focuses specifically on the methyl ester of the N-2 ethyl substituted 1,2,3-triazole-4-carboxylic acid, a versatile building block for further chemical elaboration.

Compound Identification and Physicochemical Properties

While a dedicated CAS number for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is not prominently listed in major chemical databases, its parent acid, 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid , is identified by CAS Number 1372713-62-6 .[7] The target compound is the methyl ester derivative of this acid.

Chemical Structure

IUPAC Name: methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Molecular Formula: C₆H₉N₃O₂

Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties. Since experimental data for this specific ester is scarce, some values are calculated or estimated based on the known properties of its parent acid and similar triazole esters.

| Property | Value | Source/Method |

| CAS Number | Not available (Parent Acid: 1372713-62-6) | [7] |

| Molecular Weight | 155.16 g/mol | Calculated |

| Molecular Formula | C₆H₉N₃O₂ | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Estimated >280 °C at 760 mmHg | Inferred from similar compounds like Methyl 1,2,3-Triazole-4-carboxylate (279.3°C)[8] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | General property of triazole esters |

| H-Bond Acceptors | 4 | Calculated |

| H-Bond Donors | 0 | Calculated |

Synthesis and Mechanistic Considerations

The synthesis of N-2 substituted 1,2,3-triazoles requires careful regioselective control. Direct alkylation of methyl 1H-1,2,3-triazole-4-carboxylate often yields a mixture of N-1 and N-2 isomers.[9] A more reliable strategy involves the synthesis of the desired N-2 substituted parent acid followed by esterification.

Proposed Synthetic Workflow

The logical and efficient synthesis of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a two-step process starting from a suitable precursor, followed by a standard esterification reaction.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2-Ethyl-2H-1,2,3-triazole-4-carboxylic acid

This procedure is adapted from general methods for the regioselective synthesis of N-2 substituted triazoles.[6]

-

N-2 Ethylation: To a solution of 4,5-dibromo-1H-1,2,3-triazole in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. Add ethyl iodide dropwise and stir the reaction at room temperature until completion (monitored by TLC). The N-2 isomer is often the major product under these conditions. Purify the resulting 4,5-dibromo-2-ethyl-2H-1,2,3-triazole by column chromatography.

-

Lithiation and Carboxylation: Dissolve the purified 4,5-dibromo-2-ethyl-2H-1,2,3-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise to perform a halogen-metal exchange. After stirring, quench the reaction by pouring it over crushed dry ice (solid CO₂).

-

Work-up: Allow the mixture to warm to room temperature. Acidify with dilute HCl to protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid.

Step 3: Fischer Esterification

-

Reaction Setup: Dissolve the 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise while cooling the mixture in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting carboxylic acid.

-

Neutralization and Extraction: Cool the mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate.

Reactivity, Applications, and Drug Development Potential

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a versatile intermediate. The ester moiety can be readily hydrolyzed back to the carboxylic acid or converted into an amide, which is a common functional group in many bioactive molecules. The triazole ring itself is generally stable to a wide range of reaction conditions.

Role as a Molecular Scaffold

This compound serves as an excellent starting point for generating libraries of derivatives for high-throughput screening. The ester can be converted to a wide range of amides by reacting it with various amines, introducing diverse chemical functionalities. This approach is central to fragment-based drug discovery (FBDD).[10]

Caption: Role as a central scaffold in medicinal chemistry.

Anticipated Biological Activity

Derivatives of 1,2,3-triazole-4-carboxylic acids and their esters have shown promising results in anticancer research.[10] Specifically, 1,2,3-triazole-4-carboxamides have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[10] Furthermore, the broader class of triazole compounds is well-known for its antimicrobial and antifungal activities.[1][11] Therefore, novel derivatives synthesized from this core scaffold are prime candidates for screening against a variety of cancer cell lines and microbial strains.

Conclusion

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, while not a widely cataloged compound, represents a valuable and synthetically accessible building block for drug discovery and medicinal chemistry. Its structure combines the metabolic stability and favorable interaction profile of the N-2 substituted 1,2,3-triazole ring with a versatile ester handle for chemical diversification. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising molecular scaffold.

References

-

Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23. (URL: [Link])

-

Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])

-

Organic Letters. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. ACS Publications. (URL: [Link])

-

Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2209. (URL: [Link])

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (URL: [Link])

-

PubMed. (2024). Synthesis of N2-Substituted 1,2,3-Triazoles. (URL: [Link])

-

Wang, X., et al. (2005). General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Organic Letters, 7(26), 5845-5848. (URL: [Link])

-

ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. (URL: [Link])

-

PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. (URL: [Link])

-

Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(2), 133-141. (URL: [Link])

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N2-Substituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid | 1372713-62-6 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CAS 1084802-21-0: 2H-1,2,3-Triazole-4-carboxylic acid, eth… [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-Ethyl-2H-1,2,3-Triazole-4-Carboxylate

Executive Summary

The N2-substituted 1,2,3-triazoles are a class of heterocyclic compounds with distinct physicochemical properties that make them valuable scaffolds in medicinal chemistry and materials science.[1] Unlike their more commonly synthesized N1- and N4/N5-substituted counterparts, the regioselective synthesis and unambiguous characterization of N2-isomers present unique challenges. This guide provides an in-depth technical framework for the spectroscopic analysis of a representative N2-isomer, methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate . We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to not only verify the target structure but also to confidently distinguish it from its N1- and N3-substituted regioisomers, a critical step in any synthetic campaign.

Synthesis Context and Isomeric Control

The spectroscopic data of a compound is intrinsically linked to its synthesis and purity. The preparation of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate typically begins with the precursor, methyl 1H-1,2,3-triazole-4-carboxylate.[2] The subsequent alkylation of the triazole ring with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) is the pivotal step where a lack of regiocontrol can lead to a mixture of products.

The nitrogen atoms of the 1H-1,2,3-triazole ring exhibit different nucleophilicities, leading to the formation of N1-ethyl and N2-ethyl isomers. The separation of these isomers via chromatography is often necessary, and therefore, robust analytical methods are required to confirm the identity of each fraction.[3]

General Synthetic Workflow

The overall process from synthesis to characterization is a self-validating loop where analytical data confirms the outcome of each experimental stage.

Caption: Workflow for synthesis, purification, and analysis.

Predicted Spectroscopic Data Summary

While experimental data must be acquired for final confirmation, we can predict the characteristic spectral data for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate based on established principles and analysis of structurally similar compounds.[3][4][5]

| Technique | Parameter | Predicted Value / Observation | Rationale / Key Feature |

| ¹H NMR | δ (Triazole H-5) | ~8.2 - 8.5 ppm (s, 1H) | Singlet, deshielded due to the electron-withdrawing nature of the triazole ring and ester. |

| δ (Ethyl -CH₂) | ~4.5 - 4.8 ppm (q, 2H, J ≈ 7.2 Hz) | Quartet, significantly downfield due to attachment to the electro-negative triazole nitrogen (N2). | |

| δ (Ethyl -CH₃) | ~1.5 - 1.7 ppm (t, 3H, J ≈ 7.2 Hz) | Triplet, coupled to the adjacent methylene group. | |

| δ (Ester -OCH₃) | ~3.9 - 4.1 ppm (s, 3H) | Singlet in a typical methyl ester region. | |

| ¹³C NMR | δ (C=O) | ~160 - 163 ppm | Carbonyl carbon of the ester. |

| δ (Triazole C-4) | ~138 - 142 ppm | Attached to the carboxylate group. | |

| δ (Triazole C-5) | ~133 - 136 ppm | The C-H carbon of the triazole ring. | |

| δ (Ethyl -CH₂) | ~50 - 55 ppm | Methylene carbon attached to N2. | |

| δ (Ester -OCH₃) | ~52 - 54 ppm | Methyl carbon of the ester. | |

| δ (Ethyl -CH₃) | ~14 - 16 ppm | Terminal methyl carbon of the ethyl group. | |

| IR (FTIR) | ν (C=O stretch) | ~1720 - 1740 cm⁻¹ | Strong absorption, characteristic of an α,β-unsaturated ester. |

| ν (C=N, N=N stretch) | ~1400 - 1600 cm⁻¹ | Ring stretching vibrations of the triazole moiety. | |

| ν (C-H stretch) | ~2900 - 3150 cm⁻¹ | Aliphatic (ethyl, methyl) and aromatic (triazole C-H) stretches. | |

| HRMS | [M+H]⁺ (m/z) | 156.0768 | Calculated for C₆H₁₀N₃O₂⁺ (Exact Mass: 156.0773). |

Detailed Experimental & Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, particularly for differentiating between the N1 and N2 isomers.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Acquire spectra on a 400 MHz or higher field spectrometer for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more).

-

2D NMR (Recommended): Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals.

The key to distinguishing the N2-ethyl isomer from the N1-ethyl isomer lies in the chemical environment of the ethyl group and the triazole proton.

-

¹H Chemical Shifts: In the N2-ethyl isomer , the ethyl group is attached to a more symmetric nitrogen atom (N2), flanked by N1 and N3. This typically results in a more downfield chemical shift for the N-CH₂ protons (~4.5-4.8 ppm) compared to the N1-ethyl isomer, where the N-CH₂ protons are usually found further upfield.

-

HMBC Correlations: The HMBC experiment provides definitive proof. For the N2-ethyl isomer, the N-CH₂ protons will show a 3-bond correlation to both triazole ring carbons (C4 and C5). In contrast, the N-CH₂ protons of the N1-ethyl isomer will only show a clear 3-bond correlation to C5. This distinction is unambiguous.

Caption: Key 3-bond (³J) HMBC correlations for isomer differentiation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes fragmentation.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Mass Analyzer: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).

The primary goal is to match the experimentally observed m/z value with the theoretical value.

-

Molecular Formula: C₆H₉N₃O₂

-

Theoretical Monoisotopic Mass: 155.0695

-

Theoretical [M+H]⁺: 156.0773 An experimental m/z of 156.0768 (for example) would fall within a 3.2 ppm error, confirming the elemental composition. Fragmentation patterns can also be studied, with expected losses including the ethyl group (M-29), the methoxy group (M-31), and the entire ester function (M-59).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared on a salt plate (e.g., NaCl).

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

The IR spectrum serves as a fingerprint and a functional group check.

-

Absence of N-H Stretch: A crucial observation is the absence of a broad N-H stretching band around 3200-3400 cm⁻¹, confirming that the triazole ring has been successfully alkylated.

-

Presence of C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ confirms the presence of the methyl ester carbonyl group.

-

Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹ are indicative of the C-H bonds in the ethyl and methyl groups.

Conclusion

The unambiguous characterization of methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a multi-faceted process that relies on the synergistic interpretation of NMR, MS, and IR data. While each technique provides valuable information, 2D NMR experiments, particularly HMBC, are indispensable for the definitive assignment of the N2-substitution pattern, which is the most common and critical challenge in the synthesis of such compounds. The protocols and interpretive logic detailed in this guide provide a robust framework for researchers to confidently verify their synthetic outcomes and advance their drug discovery and development programs.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Prabakaran, K., et al. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Institutes of Health.

- ResearchGate. (n.d.). Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate.

- MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- PubChem. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.

- ResearchGate. (n.d.). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach.

- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole.

- Google Patents. (n.d.). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.

- Amanote Research. (n.d.). (PDF) Methyl 2-Methyl-2h-1,2,3-Triazole-4-Carboxylate.

- ResearchGate. (n.d.). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | Request PDF.

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Publisher.

- PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate.

- Zaporozhye Medical Journal. (n.d.). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate.

- National Institutes of Health. (n.d.). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations.

- Semantic Scholar. (1991). Mass spectra of some 1,2,4-triazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

An In-depth Technical Guide to the Thermodynamic Properties of Substituted 1,2,3-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and energetic materials development.[1][2] Its prevalence stems from its unique combination of metabolic stability, capacity for hydrogen bonding, and dipole character, often serving as a bioisostere for amide bonds.[3][4] Understanding the thermodynamic properties of substituted 1,2,3-triazoles is paramount for predicting their stability, reactivity, and behavior in various applications—from ensuring the shelf-life of a pharmaceutical to tuning the sensitivity of an energetic material. This guide provides a comprehensive overview of the core thermodynamic principles, outlines both experimental and computational methodologies for their determination, and explores the critical structure-property relationships that govern the behavior of these versatile heterocycles.

The Enduring Significance of the 1,2,3-Triazole Scaffold

First described in the 19th century, the 1,2,3-triazole ring has become a "privileged scaffold" in chemical sciences.[1][2] This is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][5] The resulting five-membered aromatic ring is exceptionally stable compared to other organic compounds with three adjacent nitrogen atoms.[6]

This stability and synthetic accessibility have led to the incorporation of 1,2,3-triazoles into numerous approved therapeutics, including the β-lactamase inhibitor Tazobactam and the anticonvulsant Rufinamide .[3][4] Beyond pharmaceuticals, their high nitrogen content and positive heats of formation make them valuable frameworks for high-energy density materials (HEDMs), where achieving a balance between performance and thermal stability is crucial.[7][8]

Core Thermodynamic Principles in Context

The thermodynamic profile of a molecule dictates its stability and potential energy. For substituted 1,2,3-triazoles, the key parameters are:

-

Enthalpy of Formation (ΔHf°) : Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. A higher positive enthalpy of formation is often desirable for energetic materials as it indicates a greater amount of stored chemical energy.[7]

-

Gibbs Free Energy (ΔG) : The ultimate arbiter of spontaneity and stability. It combines enthalpy and entropy (ΔG = ΔH - TΔS). In drug design, the binding free energy between a triazole-containing ligand and its receptor determines binding affinity.[9] For isomers, the relative Gibbs free energies indicate their equilibrium populations.[10][11]

-

Entropy (S) : A measure of the disorder or randomness of a system.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. It is fundamental for calculating changes in enthalpy and entropy with temperature.[12]

-

Thermal Stability (Td) : Often represented by the decomposition temperature, this is a kinetic parameter but is fundamentally governed by the underlying thermodynamics of bond strengths within the molecule.

Experimental Determination of Thermodynamic Properties

Experimental methods provide the ground truth for thermodynamic data. The choice of technique depends on the specific property being measured and the nature of the material.

Bomb Calorimetry: Measuring the Energy of Combustion

Expertise & Experience: Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔHcomb). From this, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This is particularly crucial for energetic materials where ΔHf° is a key performance metric.[7] The experiment must be meticulously controlled to ensure complete combustion and accurate energy measurement.

Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of the crystalline triazole derivative is prepared.

-

Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb"). A fuse wire is positioned to contact the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen (typically to ~30 atm) to ensure complete combustion.

-

Immersion: The bomb is submerged in a precisely known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition & Data Logging: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation:

-

The total heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (Ccal), which is predetermined using a standard like benzoic acid.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from atmospheric nitrogen.

-

The constant volume energy of combustion (ΔUcomb) is calculated.

-

The standard enthalpy of combustion (ΔHcomb) is then determined.

-

Finally, the standard enthalpy of formation (ΔHf°) is calculated using the known ΔHf° values of the combustion products (CO₂, H₂O, N₂).[7]

-

Adiabatic & Differential Scanning Calorimetry: Probing Thermal Behavior

Expertise & Experience: Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are workhorse techniques for measuring heat capacity and the thermodynamics of phase transitions and decomposition.[12][13] DSC is a screening tool that measures the heat flow difference between a sample and a reference as a function of temperature.[13] It is invaluable for rapidly assessing thermal stability (decomposition temperature, Td) and identifying melting points.[14][15] Adiabatic calorimetry, while more time-consuming, provides highly accurate heat capacity (Cp) data over a wide temperature range, which is essential for calculating standard entropies and Gibbs free energies.[8][12]

Protocol: Thermal Stability Analysis using DSC

-

Sample Preparation: A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The cell is heated at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[16][17]

-

Data Acquisition: The instrument records the differential heat flow to the sample versus temperature.

-

Analysis:

-

Endothermic Peaks: Indicate phase transitions like melting. The onset temperature is the melting point, and the integrated peak area gives the enthalpy of fusion.[15]

-

Exothermic Peaks: Indicate decomposition. The onset temperature of the first major exotherm is typically reported as the decomposition temperature (Td), a key measure of thermal stability.[18][19]

-

Caption: Workflow for experimental determination of thermodynamic properties.

Computational Chemistry Approaches

Computational methods are indispensable for predicting thermodynamic properties, guiding synthetic efforts, and interpreting experimental results. They are particularly useful for unstable or difficult-to-synthesize compounds.

Density Functional Theory (DFT) and Isodesmic Reactions

Expertise & Experience: DFT, particularly with functionals like B3LYP, is a robust method for calculating the gas-phase thermodynamic properties of molecules.[20][21] A direct calculation of the enthalpy of formation from atomization energies can be prone to systematic errors. To circumvent this, a more trustworthy approach involves using calculated energies in a balanced chemical equation known as an isodesmic reaction. In such a reaction, the number and types of bonds on both the reactant and product sides are conserved, leading to a cancellation of errors in the calculation and yielding a more accurate reaction enthalpy.

Workflow: Calculating Gas-Phase ΔHf° using Isodesmic Reactions

-

Structure Optimization: The 3D geometry of the target triazole and all other molecules in the chosen isodesmic reaction are optimized using a DFT method (e.g., B3LYP/6-311G**).[20]

-

Frequency Calculation: A frequency calculation is performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

-

Energy Calculation: The total electronic energy (E), ZPVE, and thermal corrections (Hcorr) are extracted for each species.

-

Reaction Enthalpy Calculation: The enthalpy change of the isodesmic reaction (ΔHrxn) at 298 K is calculated: ΔHrxn = Σ(E + Hcorr)products - Σ(E + Hcorr)reactants

-

Target ΔHf° Calculation: The gas-phase enthalpy of formation of the target triazole is derived using Hess's Law, by rearranging the formula and substituting the known experimental ΔHf° values for the other molecules in the reaction: ΔHf°(target) = ΣΔHf°(reactants) - ΣΔHf°(products) + ΔHrxn

Born-Haber Cycles: From Gas to Solid Phase

Trustworthiness: While DFT excels at gas-phase calculations, most triazoles are solids. To predict the solid-phase enthalpy of formation, a thermodynamic cycle known as the Born-Haber cycle is employed.[7] This self-validating system connects the gas-phase energies to the solid-state by incorporating the lattice enthalpy—the energy required to separate the ions or molecules in a crystal into gaseous components.

Caption: Computational workflow for predicting solid-phase enthalpy.

Structure-Property Relationships

The thermodynamic properties of 1,2,3-triazoles are not static; they are exquisitely sensitive to the nature and position of substituents on the ring.

Influence of Substituents

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) significantly increase the positive enthalpy of formation, a key characteristic for energetic materials.[8][22] However, they can also create weaker bonds (e.g., C-NO₂), potentially lowering the decomposition temperature and making the molecule more sensitive.[21]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) can enhance thermal stability.

-

Electronic Character: The overall electron-withdrawing or -donating nature of the triazole ring can be quantified. Studies show that the 1,5-disubstituted triazole is more inductively electron-withdrawing than its 1,4- and 2,4-isomers.[23]

Impact of Isomerism

The point of attachment to the triazole ring is critical. For example, in phenyl-substituted triazoles, the 1,4- and 2,4-isomers are found to be carbocation-stabilizing, whereas the 1,5-isomer is destabilizing.[23] This has profound implications for reactivity and the stability of intermediates in chemical reactions. Computationally, the relative Gibbs free energies of different isomers can be calculated to predict which is thermodynamically more stable.[10]

Quantitative Data Summary

The following table summarizes representative thermodynamic and stability data for select substituted 1,2,3-triazoles, illustrating the impact of substitution.

| Compound | Enthalpy of Formation (kJ/mol) | Method | Decomposition Temp. (Td, °C) | Density (g/cm³) | Reference(s) |

| 2-Methyl-4-nitro-1,2,3-triazole | +228.7 (gas, exp.) | Combustion & Sublimation | 142-319 (range for various polynitro-aryl derivatives) | - | [10][24] |

| 1-Ethyl-4-nitro-1,2,3-triazole | - | - | - | - | [10] |

| Fused Pyrazolo-Triazole (Cpd. 7) | +606 to +865 (solid, calc. for series) | DFT | 108 | 1.79 | [16] |

| Fused Pyrazolo-Triazole (Cpd. 8) | +606 to +865 (solid, calc. for series) | DFT | 165 | 1.76 | [16] |

| 1-(2-methoxy,-3,5-dinitrophenyl)-1H-1,2,3-triazole | +253.5 (calc.) | DFT | - | 1.57 | [24] |

Implications for Drug Discovery and Materials Science

-

Drug Development: Thermodynamic stability is a critical attribute for any active pharmaceutical ingredient (API), affecting its shelf-life, formulation, and processing.[14] DSC is a key tool in the preclinical phase to assess this. Furthermore, understanding the thermodynamics of ligand binding is central to rational drug design. The Gibbs free energy of binding (ΔGbind), which can be estimated via computational docking studies, dictates the affinity of a triazole-based drug for its biological target.[9]

-